Ethyl (S)-4-aminopentanoate

Neuroscience GABAergic Neurotransmission False Neurotransmitter

Ethyl (S)-4-aminopentanoate (CAS 441012-57-3) is a chiral amino ester with the molecular formula C₇H₁₅NO₂ and a molar mass of 145.20 g/mol. Its core structure consists of a pentanoic acid backbone with an amino group at the 4-position and an ethyl ester at the terminal carboxyl group.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
Cat. No. B13522291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (S)-4-aminopentanoate
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C)N
InChIInChI=1S/C7H15NO2/c1-3-10-7(9)5-4-6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1
InChIKeyGLFMNINNXRUOQV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (S)-4-aminopentanoate: Chiral Amino Ester for CNS-Targeted and Asymmetric Synthesis Applications


Ethyl (S)-4-aminopentanoate (CAS 441012-57-3) is a chiral amino ester with the molecular formula C₇H₁₅NO₂ and a molar mass of 145.20 g/mol [1]. Its core structure consists of a pentanoic acid backbone with an amino group at the 4-position and an ethyl ester at the terminal carboxyl group [2]. The compound is primarily utilized as a chiral building block in asymmetric synthesis, a precursor to γ-aminobutyric acid (GABA) analogs, and a scaffold for peptidomimetics designed to resist enzymatic degradation .

Why Simple Substitution of Ethyl (S)-4-aminopentanoate with Achiral or Racemic Analogs Can Compromise Project Integrity


Replacing Ethyl (S)-4-aminopentanoate with achiral, racemic, or even enantiomeric alternatives introduces significant risk in downstream applications due to well-documented enantiomer-specific biological activity. Studies on the parent acid, 4-aminopentanoic acid (4APA), demonstrate that (R)- and (S)-enantiomers exhibit distinct neurotransmitter uptake, receptor agonism/antagonism, and behavioral profiles in vivo [1]. Specifically, (R)-4APA shows greater synaptosome uptake and GABA displacement compared to (S)-4APA [1]. The ethyl ester modification of the (S)-enantiomer further enhances blood-brain barrier (BBB) permeability, a critical parameter for CNS applications that achiral or free acid forms lack . Consequently, sourcing the incorrect stereoisomer or a less pure form can lead to irreproducible biological data, failed asymmetric syntheses, and invalid pharmacokinetic profiles.

Quantitative Performance Metrics for Ethyl (S)-4-aminopentanoate Against Key Comparators


Enantiomeric Purity Drives Synaptosome Uptake Efficiency in CNS Models

The stereochemistry of the 4-aminopentanoate scaffold dictates its biological interaction profile. In mouse cerebral synaptosomes, the (R)-enantiomer of 4-aminopentanoic acid (the de-esterified form of the ethyl ester) demonstrated significantly higher uptake compared to the (S)-enantiomer, and a greater reduction in endogenous GABA concentration [1]. This enantiomer-specific activity underscores why the (S)-configured Ethyl (S)-4-aminopentanoate must be procured with high enantiomeric purity to ensure predictable, target-specific outcomes, avoiding off-target effects associated with its counterpart.

Neuroscience GABAergic Neurotransmission False Neurotransmitter

Improved Blood-Brain Barrier Permeability Compared to Free Acid Form

The ethyl ester functional group in Ethyl (S)-4-aminopentanoate is a well-recognized prodrug strategy to enhance CNS penetration. The esterification of the carboxyl group increases lipophilicity, thereby improving passive diffusion across the blood-brain barrier (BBB) compared to the free carboxylic acid form (e.g., (S)-4-aminopentanoic acid) . This is a critical differentiator for applications requiring central activity, as the free amino acid exhibits poor BBB penetration due to its high polarity and active transport limitations.

CNS Drug Delivery Pharmacokinetics Prodrug Design

High Enantioselectivity Achievable via Biocatalytic Synthesis Routes

Sourcing (S)-enantiomer in high optical purity is supported by established biocatalytic methods. Lipase- or esterase-catalyzed kinetic resolutions of racemic 4-aminopentanoate esters have been reported to yield the (S)-enantiomer with enantiomeric excess (ee) exceeding 90% in analogous systems . This contrasts with conventional chemical synthesis of the racemate, which results in 0% ee and requires additional, often costly, chiral resolution steps.

Biocatalysis Asymmetric Synthesis Chiral Resolution

Stability Advantage of Hydrochloride Salt Form for Storage and Handling

The hydrochloride salt form of ethyl 4-aminopentanoate (e.g., CAS 119396-97-3) offers superior long-term stability and ease of handling compared to the free base. The salt form enhances solubility in polar solvents and improves shelf life under recommended storage conditions (cool, dry place) . While the free base is also available (e.g., CAS 89855-53-8 with min. 97% purity) , the hydrochloride salt is generally preferred for biological assays due to its defined stoichiometry and reduced hygroscopicity.

Chemical Stability Solid-State Chemistry Laboratory Logistics

Specific Utility in Isothiocyanatobutanoate Synthesis Validates Chemical Reactivity

Ethyl 4-aminopentanoate hydrochloride is a validated precursor for the preparation of isothiocyanatobutanoates . This specific reactivity demonstrates the compound's utility in generating a class of molecules with potential biological activity. This application is distinct from that of simpler amino esters, which may not undergo the same transformation efficiently due to differences in amine nucleophilicity or steric hindrance.

Organic Synthesis Isothiocyanate Chemistry Building Block

Optimal Use Cases for Ethyl (S)-4-aminopentanoate in CNS Drug Discovery and Asymmetric Catalysis


Synthesis of Enantiopure GABA Analogs for CNS Target Engagement

Ethyl (S)-4-aminopentanoate serves as an optimal starting material for generating GABA analogs with defined stereochemistry. The (S)-configuration and the ethyl ester prodrug motif enable the design of molecules with enhanced BBB penetration , a key advantage over using the free acid or racemic mixture. The differential biological activity of 4APA enantiomers in vivo [1] makes the (S)-form critical for developing agents with a specific pharmacological profile.

Asymmetric Synthesis of Peptidomimetics and Protease Inhibitors

The chiral center of Ethyl (S)-4-aminopentanoate allows its direct incorporation into peptidomimetic scaffolds . This application benefits from the compound's ability to mimic natural peptides while resisting enzymatic degradation. Using the (S)-enantiomer ensures the desired three-dimensional orientation of the molecule, which is crucial for binding to chiral biological targets such as proteases.

Precursor to Isothiocyanatobutanoates for Chemical Biology

Ethyl 4-aminopentanoate hydrochloride is a documented precursor for synthesizing isothiocyanatobutanoates . This specific transformation provides a route to a class of compounds useful in chemical biology for protein labeling or as synthetic intermediates. Selecting the hydrochloride salt ensures the amine is in a reactive, free-base form after simple neutralization, while the solid nature simplifies handling.

Investigating Enantiomer-Specific Neurotransmitter Modulation

The parent acid's (S)-enantiomer exhibits weak agonist and antagonist activity at specific GABAA receptor subtypes (e.g., α4β3δ, α5β2γ2, α6β2γ2) and GABAB receptors [1]. The ester form, Ethyl (S)-4-aminopentanoate, is therefore a valuable tool for studying enantiomer-specific modulation of GABAergic signaling in the CNS, particularly when enhanced brain penetration is required for in vivo studies.

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